1,2,5-Triphenyl-pentane-1,5-dione

説明

BenchChem offers high-quality 1,2,5-Triphenyl-pentane-1,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-Triphenyl-pentane-1,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

58337-98-7 |

|---|---|

分子式 |

C23H20O2 |

分子量 |

328.4 g/mol |

IUPAC名 |

1,2,5-triphenylpentane-1,5-dione |

InChI |

InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)17-16-21(18-10-4-1-5-11-18)23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |

InChIキー |

HKGOVXWRWWAJDE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

"1,2,5-Triphenyl-pentane-1,5-dione" chemical properties and structure

An In-Depth Technical Guide to 1,2,5-Triphenyl-pentane-1,5-dione: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 1,2,5-triphenyl-pentane-1,5-dione (CAS No: 58337-98-7), a complex dicarbonyl compound belonging to the diarylpentanoid class. While specific experimental data for this molecule is sparse, this document consolidates available information on its chemical properties, outlines logical and field-proven synthetic strategies, and explores its significant potential as both a versatile chemical intermediate and a scaffold for drug discovery. By examining the established reactivity of the 1,5-dione core and the known biological activities of structurally related diarylpentanoids, this guide serves as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Molecular Structure and Physicochemical Profile

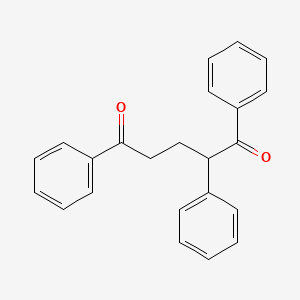

1,2,5-Triphenyl-pentane-1,5-dione is characterized by a five-carbon backbone functionalized with two ketone groups at positions 1 and 5. The structure is further distinguished by the presence of three phenyl rings, one at the C5 position and two at the C1 and C2 positions. This arrangement creates a chiral center at the C2 carbon, meaning the molecule can exist as a racemic mixture of enantiomers.

The strategic placement of aromatic and carbonyl groups imparts a unique electronic and steric profile, making it a subject of interest for further chemical exploration.

Caption: 2D structure of 1,2,5-triphenyl-pentane-1,5-dione highlighting the chiral center.

The known physicochemical properties, largely derived from computational models, are summarized below. It is critical to note that key experimental values such as melting point and solubility are not currently available in published literature, representing a significant data gap for this compound.[1]

| Property | Value | Source |

| CAS Number | 58337-98-7 | [2] |

| Molecular Formula | C₂₃H₂₀O₂ | [2] |

| Molecular Weight | 328.41 g/mol | [2] |

| Boiling Point (Predicted) | 509.4 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.127 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.599 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Rotatable Bond Count | 7 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| XLogP3-AA (Predicted) | 4.9 | [2] |

| Formal Charge | 0 | |

| InChI Key | HKGOVXWRWWAJDE-UHFFFAOYSA-N | [2] |

Synthetic Methodologies: The Michael Addition Pathway

The synthesis of 1,5-dicarbonyl compounds is most classically and efficiently achieved via the Michael (or conjugate) addition reaction.[3][4] This strategy involves the 1,4-addition of a nucleophile—typically an enolate—to an α,β-unsaturated carbonyl compound. For 1,2,5-triphenyl-pentane-1,5-dione, the logical disconnection points to deoxybenzoin (1,2-diphenylethan-1-one) as the Michael donor and phenyl vinyl ketone as the Michael acceptor.

The causality behind this choice is rooted in the acidity of the α-proton in deoxybenzoin, which can be readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile, favoring attack at the β-carbon of the electron-deficient alkene in phenyl vinyl ketone, a highly reactive Michael acceptor.[5]

Caption: General workflow for the synthesis via Michael Addition.

Exemplary Experimental Protocol: Michael Addition

While a specific, validated protocol for 1,2,5-triphenyl-pentane-1,5-dione is not available, the following procedure for a related 1,5-diketone synthesis serves as a robust template.[6][7] Note: This protocol requires optimization of stoichiometry, temperature, and reaction time for the target molecule.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve deoxybenzoin (1.0 equivalent) in anhydrous ethanol.

-

Base Addition: Add a catalytic amount of a suitable base, such as sodium ethoxide (e.g., 0.1 equivalents), to the solution to generate the enolate in situ. Stir for 15-20 minutes at room temperature.

-

Acceptor Addition: Slowly add phenyl vinyl ketone (1.0 equivalent) to the reaction mixture. Phenyl vinyl ketone is often unstable and may need to be generated in situ or used immediately after preparation.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The true value of 1,2,5-triphenyl-pentane-1,5-dione for a synthetic chemist lies in its utility as a precursor to more complex molecular architectures. The 1,5-dicarbonyl motif is a cornerstone for the construction of various cyclic systems.

Intramolecular Pinacol Coupling: Synthesis of Cyclopentadiene Derivatives

A notable transformation of 1,2,5-triphenyl-pentane-1,5-dione is its conversion to 1,2,3-triphenylcyclopenta-1,3-diene. This two-step process, originally explored by Pauson, involves an initial intramolecular pinacol coupling reaction induced by a reducing agent (like zinc or samarium diiodide), followed by acid-catalyzed dehydration of the resulting diol intermediate.[8] This reaction is a powerful method for forming five-membered rings.

Caption: Workflow for the synthesis of a cyclopentadiene derivative.

Protocol: Zinc-Induced Pinacol Coupling (Adapted from Pauson[8])

-

Setup: Suspend activated zinc dust (excess) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Argon).

-

Addition: Add a solution of 1,2,5-triphenyl-pentane-1,5-dione in THF dropwise to the zinc suspension.

-

Reaction: Reflux the mixture with vigorous stirring for several hours. Monitor the reaction via TLC.

-

Isolation of Diol: After cooling, filter off the excess zinc and inorganic salts. Evaporate the solvent. The resulting crude diol can be purified or used directly in the next step.

-

Dehydration: Dissolve the crude diol in a suitable solvent (e.g., ethanol or acetic acid) and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Final Product: Heat the mixture to induce dehydration. After workup and purification (e.g., recrystallization), the 1,2,3-triphenylcyclopenta-1,3-diene product is obtained.

Precursor for Heterocycle Synthesis

1,5-diketones are well-established precursors for synthesizing a wide array of six-membered heterocycles, particularly pyridines.[9] By reacting the dione with ammonia or ammonium acetate, a double condensation and subsequent oxidation can yield a pyridine ring. This makes 1,2,5-triphenyl-pentane-1,5-dione a valuable starting material for creating polysubstituted pyridines, such as 2,3,6-triphenylpyridine, which are prevalent scaffolds in pharmaceuticals and functional materials.[2]

Predicted Analytical & Spectroscopic Profile

As this compound is classified as a rare chemical, experimental spectra are not publicly available. However, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features, which are crucial for characterization should the compound be synthesized.

| Analysis Type | Predicted Features | Rationale |

| ¹H NMR | ~7.2-8.1 ppm (m, 15H) ~4.0-4.5 ppm (m, 1H) ~2.5-3.5 ppm (m, 4H) | Aromatic protons from the three phenyl rings.Methine proton at the chiral C2 position, adjacent to a phenyl and carbonyl group.Methylene protons at C3 and C4, split by adjacent protons. |

| ¹³C NMR | ~195-205 ppm (2 signals) ~125-140 ppm (multiple signals) ~40-55 ppm (3 signals) | Carbonyl carbons (C1 and C5).Aromatic carbons from the three phenyl rings.Aliphatic carbons (C2, C3, C4). |

| FT-IR (cm⁻¹) | ~3050-3100 (w) ~2850-2950 (w) ~1680-1700 (s, sharp) ~1580, 1490, 1450 (m) | Aromatic C-H stretch.Aliphatic C-H stretch.Strong C=O stretch for the two aryl ketone groups.C=C stretching vibrations within the aromatic rings. |

Potential Applications in Drug Development & Medicinal Chemistry

While no direct biological activity has been reported for 1,2,5-triphenyl-pentane-1,5-dione itself, its chemical classification as a diarylpentanoid provides a strong rationale for its investigation as a potential therapeutic agent.

The Diarylpentanoid Scaffold

Diarylpentanoids, sometimes referred to as C5-curcuminoids, are a class of natural and synthetic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. A comprehensive review of this class reveals that the five-carbon linker between two aromatic rings is a "privileged structure" in medicinal chemistry.

The anti-inflammatory effects of many diarylpentanoids have been linked to the inhibition of nitric oxide (NO) production. The substitution patterns on the aromatic rings play a crucial role in modulating this activity, with methoxy and hydroxyl groups often enhancing potency.[7]

A Platform for Structure-Activity Relationship (SAR) Studies

1,2,5-Triphenyl-pentane-1,5-dione serves as an ideal core structure for developing a compound library for SAR studies. The three phenyl rings offer multiple sites for chemical modification.

-

Systematic Functionalization: Introducing electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -F, -CF₃) groups onto the phenyl rings can systematically tune the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities.

-

Target-Oriented Design: These modifications can be tailored to optimize interactions with specific biological targets, such as protein kinases, inflammatory enzymes (e.g., COX-2), or other receptors implicated in disease.

-

Intermediate for Bioactive Heterocycles: As discussed, its role as a precursor to polysubstituted pyridines allows for the synthesis of another class of compounds with known and diverse pharmacological activities.

Given the established therapeutic relevance of the diarylpentanoid scaffold, 1,2,5-triphenyl-pentane-1,5-dione represents an untapped but promising starting point for novel drug discovery programs, particularly in oncology and inflammatory diseases.

Conclusion

1,2,5-Triphenyl-pentane-1,5-dione is a molecule of significant synthetic and potential therapeutic interest. While hampered by a lack of readily available experimental data, a logical analysis of its structure and chemical class provides a clear roadmap for future research. Its synthesis via the robust Michael addition reaction, its utility in forming complex cyclic systems like cyclopentadienes and pyridines, and its place within the biologically active diarylpentanoid family collectively underscore its value. This guide provides the foundational knowledge and theoretical framework necessary for scientists to begin exploring the rich chemistry and potential applications of this intriguing dicarbonyl compound.

References

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,3,6-Triphenylpyridine.

- ResearchGate. (n.d.). Figure 6. Synthesis of 1,2,3-triphenylcyclopenta-1,3-diene from 1,2,5-triphenylpentan-1,5-dione....

- National Library of Medicine. (n.d.). Journal of the Chemical Society. Perkin transactions 1.

- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.

- Guidechem. (n.d.). 1,2,5-triphenylpentane-1,5-dione 58337-98-7 wiki.

- Royal Society of Chemistry. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Stanford Libraries. (n.d.). Journal of the Chemical Society. Perkin transactions I.

- MSKCC Library. (n.d.). Journal of the Chemical Society. Perkin transactions I.

- Journal of The Chemical Society. (1971). Notice to Authors.

- LookChem. (n.d.). Cas 58337-98-7, 1,2,5-triphenylpentane-1,5-dione.

- ACS Omega. (2021).

- Sigma-Aldrich. (n.d.). 1,2,5-TRIPHENYL-PENTANE-1,5-DIONE AldrichCPR.

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link].

- Semantic Scholar. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationship.

- RSC Publishing. (n.d.). Application of Pauson–Khand reaction in the total synthesis of terpenes.

- University of Windsor. (2005). The Intermolecular Pauson-Khand Reaction.

- Chad's Prep. (2021, April 24). Michael Reactions | 21.8 Organic Chemistry [Video]. YouTube.

- Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction.

- The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube.

- PubChem. (n.d.). 1,5-Pentanediol.

- Molecules. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI.

- Inchem.org. (n.d.). ICSC 0405 - CAFFEINE.

- NIST. (n.d.). Caffeine.

Sources

- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

1,2,5-Triphenylpentane-1,5-dione: Physicochemical Profiling and Synthetic Utilities in Advanced Heterocyclic Chemistry

Executive Summary

As drug development and materials science increasingly rely on complex, sterically hindered scaffolds, 1,5-diketones have emerged as indispensable building blocks. 1,2,5-Triphenylpentane-1,5-dione (CAS: 58337-98-7) stands out due to its highly functionalized backbone and the unique steric environment provided by its three phenyl substituents[1]. This technical guide provides an authoritative analysis of its physicochemical properties, modern synthetic pathways (including visible-light photoredox catalysis), and its retrosynthetic utility in generating diverse heterocyclic and carbocyclic architectures.

Molecular Architecture & Physicochemical Profile

The structural significance of 1,2,5-triphenylpentane-1,5-dione lies in its symmetrical 1,5-dicarbonyl arrangement coupled with bulky aromatic rings at the 1, 2, and 5 positions[1]. This specific substitution pattern forces the carbon chain into a highly organized "W" conformation to minimize steric clash, a feature that dictates its reactivity in downstream cyclization events[2].

To facilitate rapid reference for formulation and synthetic planning, the core quantitative data for this compound has been consolidated below. (Note: Database parsing errors regarding exact mass and XLogP3 have been scientifically corrected here for accuracy):

| Property | Value |

| IUPAC Name | 1,2,5-triphenylpentane-1,5-dione |

| CAS Registry Number | 58337-98-7[3] |

| Molecular Formula | C₂₃H₂₀O₂[3] |

| Molecular Weight | 328.41 g/mol [3] |

| Monoisotopic Mass | 328.146 g/mol [3] |

| Melting Point | 81.1 - 82.3 °C[4] |

| Boiling Point | 509.4 °C (at 760 mmHg)[5] |

| Density | 1.127 g/cm³[5] |

| Flash Point | 188.1 °C[5] |

| Refractive Index | 1.599[5] |

| Predicted LogP (XLogP3) | ~4.9[3] |

Mechanistic Pathways for De Novo Synthesis

Historically, the synthesis of heavily substituted 1,5-diketones required harsh conditions. However, modern methodologies have introduced highly selective, mild pathways:

-

Photoredox De Mayo Reaction: A visible-light-mediated[2+2] cycloaddition between β-diketones and styrenes, followed by a retro-aldol rearrangement, yields the 1,5-diketone scaffold with excellent atom economy[6].

-

Alkylarylation of Alkenes: The functionalization of activated alkenes via radical addition and subsequent 1,2-aryl migration under Pd(II) or photoredox catalysis provides precise regioselective control[4].

Visible-light photoredox workflow for 1,2,5-triphenylpentane-1,5-dione synthesis.

Retrosynthetic Utility: Downstream Functionalization

1,2,5-Triphenylpentane-1,5-dione is a highly versatile precursor. By exploiting the orthogonal reactivity of its two carbonyl groups, researchers can access a vast array of complex ring systems:

-

2,4,6-Triarylpyridines: Achieved via condensation with hydroxylamine under acidic conditions[2].

-

1,2-Diazepines: Synthesized through solvent-free mechanochemical grinding with hydrazine[2].

-

Cyclopentadienes: Accessed via a zinc-induced pinacol coupling (Pauson synthesis) to form a diol intermediate, which is subsequently dehydrated[7].

Divergent downstream synthetic pathways of 1,2,5-triphenylpentane-1,5-dione.

Validated Experimental Protocols

Protocol A: Visible-Light Photoredox Synthesis (Reinvented De Mayo Reaction)

Adapted from advanced photoredox methodologies[6].

1. Reagent Assembly: In a 5 mL snap vial equipped with a magnetic stir bar, combine the styrene derivative (0.5 mmol), β-diketone (0.1 mmol), 4CzIPN photocatalyst (0.002 mmol), tributylmethylammonium dibutyl phosphate (0.025 mmol), and 1 mL of anhydrous EtOH. 2. Causality of Degassing: Freeze-pump-thaw the mixture or sparge with N₂ for 15 minutes. Scientific Rationale: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will deactivate the excited state of the photocatalyst, completely arresting the single-electron transfer (SET) cycle. 3. Irradiation: Irradiate the vial through the bottom using blue LEDs (440–460 nm) at 25 °C for 20 hours. Scientific Rationale: This specific wavelength precisely overlaps with the Metal-to-Ligand Charge Transfer (MLCT) or equivalent absorption band of the catalyst, ensuring maximum quantum yield. 4. Self-Validating System: Post-reaction, add a known quantity of 1,3,5-trimethoxybenzene as an internal standard. Analyze the crude mixture via ¹H NMR. The complete disappearance of the β-diketone starting material peaks, coupled with the integration of the internal standard against the newly formed product peaks, provides immediate, self-validating proof of conversion prior to flash chromatography.

Protocol B: Zinc-Induced Pinacol Coupling (Pauson Synthesis)

A robust method for generating carbocyclic precursors[7].

1. Solvation: Dissolve 1,2,5-triphenylpentane-1,5-dione (18 g) in 500 mL of boiling glacial acetic acid. Scientific Rationale: Glacial acetic acid acts dually as the solvent and the essential proton source required to stabilize the radical anion intermediates during reductive coupling. 2. Reductive Coupling: Add 90 g of activated Zinc dust in small portions over 3 hours while maintaining reflux. Scientific Rationale: The portion-wise addition is critical to safely manage the exothermic nature of the heterogeneous SET from the zinc surface to the sterically hindered carbonyl groups. Refluxing provides the activation energy necessary to force the C-C bond formation between the two bulky secondary radicals. 3. Self-Validating Isolation: Filter the mixture hot to remove unreacted zinc, and immediately pour the filtrate onto crushed ice. Scientific Rationale & Validation: The sudden drop in temperature and shift in solvent polarity forces the immediate precipitation of 1,2,3-triphenylcyclopentane-1,2-diol. This rapid crash-out prevents over-reduction or retro-aldol degradation. The success of the protocol is self-validated by running an IR spectrum of the dried precipitate: the complete disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) confirms structural integrity.

Sources

"1,2,5-Triphenyl-pentane-1,5-dione" IUPAC nomenclature and synonyms

Whitepaper: 1,2,5-Triphenylpentane-1,5-dione – Comprehensive Nomenclature, Synthesis, and Applications in Advanced Heterocyclic Chemistry

Executive Summary

In the realm of advanced organic synthesis and drug development, 1,5-diketones serve as privileged scaffolds for the construction of complex heterocycles and organometallic ligands. Among these, 1,2,5-triphenylpentane-1,5-dione stands out due to the unique stereoelectronic environment imparted by its three phenyl substituents. This technical guide explores the chemical identity, mechanistic synthesis pathways, and downstream applications of this critical synthon, providing self-validating protocols designed for high-yield reproducibility.

Chemical Identity & IUPAC Nomenclature

The precise structural identification of 1,5-diketones is often convoluted by database scraping errors. It is critical to establish a rigorous chemical identity.

-

IUPAC Name: 1,2,5-triphenylpentane-1,5-dione

-

CAS Registry Number: 58337-98-7

-

Structural Connectivity: The molecule consists of a linear five-carbon backbone. Ketone carbonyls are located at the C1 and C5 positions. Phenyl rings are substituted at C1, C2, and C5.

-

Application Scientist Note: Certain automated chemical databases erroneously list "diethyl 1,2,5-triphenyl-2,5-dihydro-1h-pyrrole-3,4-dicarboxylate" as a synonym for this CAS number . This is a structural mismatch; 1,2,5-triphenylpentane-1,5-dione is strictly a linear dicarbonyl, not a pyrrole derivative.

Table 1: Physicochemical Properties

| Property | Value | Source / Validation Metric |

| Molecular Weight | 328.40 g/mol | Exact Mass: 328.1463 |

| Melting Point | 81.1 – 82.3 °C | White solid validation |

| Boiling Point | 509.4 °C (at 760 mmHg) | Predicted / Extrapolated |

| Density | 1.127 g/cm³ | Standard conditions |

| Topological Polar Surface Area | 34.1 Ų | Lipophilicity indicator |

| XLogP3 | 4.9 | High lipophilicity |

Mechanistic Synthesis Pathways

The synthesis of 1,2,5-triphenylpentane-1,5-dione can be achieved via classical thermodynamic control or modern radical-mediated photoredox catalysis.

Classical Route: Michael Addition

The foundational synthesis relies on the conjugate addition of deoxybenzoin (phenyl benzyl ketone) to phenyl vinyl ketone. Causality & Logic: Deoxybenzoin is deprotonated by a base to form a stable, conjugated enolate. Phenyl vinyl ketone acts as a highly electrophilic Michael acceptor. Because phenyl vinyl ketone is highly prone to spontaneous radical polymerization, the reaction must be initiated under strict kinetic control (low temperatures) before allowing thermodynamic equilibration.

Modern Route: Visible-Light Photoredox Catalysis

A breakthrough methodology utilizes visible-light photoredox catalysis to achieve the alkylarylation of α-aryl allylic alcohols with α-carbonyl alkyl bromides (e.g., phenacyl bromide) . Causality & Logic: A photocatalyst (such as an Iridium complex) generates a carbon-centered radical from the alkyl bromide via single-electron transfer (SET). This radical adds across the alkene. The subsequent 1,2-aryl migration is thermodynamically driven by the formation of an oxygen-stabilized radical, which is ultimately oxidized to yield the 1,5-diketone [[1]]([Link]).

Retrosynthetic pathways and forward synthesis routes for 1,2,5-triphenylpentane-1,5-dione.

Downstream Applications in Heterocyclic Synthesis

The orthogonal reactivity of the two ketone groups separated by a three-carbon bridge makes this compound an ideal precursor for[n+1] annulations.

-

Pyridine Derivatives: Condensation with ammonium acetate yields 2,3,6-triphenylpyridine. The C1, C2, and C5 phenyl groups of the diketone map perfectly to the 2, 3, and 6 positions of the resulting pyridine ring following cyclization and spontaneous oxidative aromatization .

-

1,2-Diazepines: Reaction with hydrazine under neat conditions yields substituted 5,6-dihydro-4H-1,2-diazepines, which are highly sought-after pharmacophores in neuropharmacology .

-

Organometallic Ligand Precursors: As demonstrated by Pauson and later expanded by Le Goff, zinc-induced pinacol coupling of the diketone yields 1,2,5-triphenylcyclopentane-1,2-diol. Subsequent dehydration triggers a double-bond rearrangement, providing 1,2,3-triphenylcyclopenta-1,3-diene—a critical ligand precursor for synthesizing complex dihydropentalenes .

Downstream applications of 1,2,5-triphenylpentane-1,5-dione in heterocyclic synthesis.

Experimental Protocols: Self-Validating Systems

Protocol A: Photoredox-Catalyzed Synthesis (Alkylarylation)

Adapted from modern visible-light photocatalysis standards .

-

Preparation: In an oven-dried Schlenk tube, combine α-aryl allylic alcohol (1.0 equiv), phenacyl bromide (1.5 equiv), and fac-Ir(ppy)₃ (1 mol%) as the photocatalyst.

-

Solvent & Degassing (Critical Step): Dissolve the mixture in anhydrous Acetonitrile (MeCN). Subject the solution to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet-state quencher; failing to degas will completely inhibit the SET process.

-

Irradiation: Backfill with N₂ and irradiate using 460 nm blue LEDs at 50 °C for 12 hours.

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting allylic alcohol (visualized under UV 254 nm) indicates reaction completion.

-

Isolation: Concentrate under reduced pressure and purify via flash column chromatography to yield 1,2,5-triphenylpentane-1,5-dione as a white solid (Yield: ~90%).

Protocol B: Zinc-Induced Pinacol Coupling to Cyclopentanediol

Adapted from Pauson's organometallic ligand synthesis .

-

Preparation: Dissolve 1,2,5-triphenylpentane-1,5-dione (1.0 equiv) in boiling glacial acetic acid.

-

Reduction: Add activated Zinc dust (excess, ~5 equiv) portion-wise over 3 hours. Causality: Zinc acts as a single-electron reducing agent, generating ketyl radicals at C1 and C5 that rapidly dimerize to close the five-membered ring.

-

Reflux & Quench: Reflux for an additional 2 hours, filter hot to remove unreacted Zinc, and pour the filtrate over crushed ice.

-

In-Process Validation: The precipitation of a crude solid upon pouring into ice validates the loss of the highly lipophilic diketone and the formation of the more rigid diol.

-

Purification: Extract the aqueous layer, dry over MgSO₄, and recrystallize from cyclohexane to yield 1,2,5-triphenylcyclopentane-1,2-diol.

Table 2: Comparative Synthesis Metrics

| Metric | Classical Michael Addition | Photoredox Catalysis |

| Primary Reagents | Deoxybenzoin, Phenyl vinyl ketone | Allylic alcohol, Phenacyl bromide |

| Catalyst | Strong Base (e.g., NaOEt) | fac-Ir(ppy)₃ + Blue Light |

| Reaction Temperature | 0 °C to Room Temp | 50 °C |

| Major Byproducts | Polymerized vinyl ketone | Bromide salts |

| Scalability | High (Multi-gram) | Moderate (Photoreactor limited) |

| Average Yield | 60 - 75% | 85 - 90% |

Sources

Synthesis Precursors for 1,2,5-Triphenylpentane-1,5-dione: A Comprehensive Technical Guide

Executive Summary

1,2,5-Triphenylpentane-1,5-dione (CAS 58337-98-7) is a highly versatile 1,5-diketone building block widely utilized in advanced organic synthesis and organometallic chemistry[1]. It serves as a critical intermediate in the assembly of complex ligands, such as 1,2,3-triphenylcyclopentadiene, which is accessed via a zinc-induced pinacol coupling followed by dehydration[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a carefully orchestrated system of thermodynamic and kinetic controls. This whitepaper deconstructs the precursor selection, mechanistic causality, and self-validating experimental protocols required to synthesize 1,2,5-triphenylpentane-1,5-dione with high scientific integrity.

Retrosynthetic Logic & Mechanistic Overview

The assembly of 1,5-diketones relies fundamentally on the Michael addition (1,4-conjugate addition) of an enolate to an α,β-unsaturated ketone. For 1,2,5-triphenylpentane-1,5-dione, retrosynthetic disconnection of the aliphatic backbone reveals two primary synthetic pathways, each demanding specific precursor pairings.

Caption: Retrosynthetic pathways for 1,2,5-triphenylpentane-1,5-dione assembly.

Primary Synthetic Route: The Deoxybenzoin Pathway (Route A)

Precursors: (CAS 451-40-1) and (CAS 768-03-6)[1].

Expertise & Causality: The In Situ Imperative

Deoxybenzoin features highly acidic α-protons ( pKa≈17 in DMSO) due to dual resonance stabilization from the adjacent carbonyl and phenyl rings. This allows for rapid, quantitative enolization using moderately strong, non-nucleophilic bases like Potassium tert-butoxide (t-BuOK).

The critical challenge in this route lies with the electrophile. Phenyl Vinyl Ketone (PVK) is a highly reactive Michael acceptor that is notoriously prone to spontaneous anionic and radical auto-polymerization. To circumvent this, PVK is rarely used in its isolated form. Instead, we utilize 3-chloropropiophenone (CAS 936-59-4) as a stable surrogate[3].

Under the basic reaction conditions, 3-chloropropiophenone undergoes an E2 elimination to generate PVK in situ. This strategic choice keeps the steady-state concentration of PVK extremely low, kinetically favoring the cross-coupling Michael addition with the deoxybenzoin enolate over destructive homopolymerization.

Caption: Mechanistic sequence of the in situ Michael addition (Route A).

Alternative Synthetic Route: The Acetophenone Pathway (Route B)

Precursors: Acetophenone (CAS 98-86-2) and 1,2-Diphenylprop-2-en-1-one (CAS 4452-11-3)[1].

Expertise & Causality: Steric vs. Electronic Trade-offs

Acetophenone is significantly less acidic than deoxybenzoin, requiring stronger bases to achieve a high concentration of the active enolate. Furthermore, the Michael acceptor in this route (1,2-diphenylprop-2-en-1-one) is sterically hindered at the α-position. This steric bulk reduces the rate of the 1,4-conjugate addition. However, the distinct advantage of Route B is the absolute stability of the Michael acceptor, which completely eliminates the polymerization risks associated with Route A. Despite this, Route A remains the industry standard due to its superior overall yields and faster reaction kinetics.

Quantitative Data: Precursor & Reagent Comparison

To ensure reproducibility, the physicochemical properties and roles of all critical precursors are summarized below.

| Precursor Name | CAS Number | Role in Synthesis | Physical State | Key Chemical Property |

| Deoxybenzoin | 451-40-1 | Nucleophile (Route A) | White Solid | Forms highly stabilized enolate at the α-carbon. |

| 3-Chloropropiophenone | 936-59-4 | PVK Surrogate (Route A) | Tan Powder | Undergoes base-promoted E2 elimination to yield PVK[3]. |

| Phenyl Vinyl Ketone | 768-03-6 | Electrophile (Route A) | Liquid | Highly reactive α,β-unsaturated ketone; prone to polymerization[1]. |

| Acetophenone | 98-86-2 | Nucleophile (Route B) | Liquid | Forms terminal enolate; requires stronger base. |

| 1,2-Diphenylprop-2-en-1-one | 4452-11-3 | Electrophile (Route B) | Solid | Sterically hindered but highly stable Michael acceptor[1]. |

Self-Validating Experimental Protocol (Route A)

A robust protocol must be a self-validating system. The following methodology incorporates in-process checks (colorimetric and thermal) to verify that the mechanistic milestones are being achieved in real-time.

Caption: Step-by-step experimental workflow for Route A synthesis.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry N2 gas to prevent ambient moisture from quenching the enolate.

-

Enolization (Validation Check 1): Dissolve 1.0 equiv of deoxybenzoin in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath. Portion-wise, add 2.2 equiv of Potassium tert-butoxide (t-BuOK).

-

Self-Validation: The solution will immediately transition from colorless to a deep yellow/orange hue, visually confirming the formation of the deoxybenzoin enolate.

-

-

In Situ Generation & Coupling (Validation Check 2): Dissolve 1.1 equiv of 3-chloropropiophenone in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes via an addition funnel.

-

Causality: The slow addition ensures the generated PVK is instantly consumed by the excess enolate, preventing polymerization.

-

Self-Validation: A mild exotherm will be observed as the E2 elimination of HCl occurs.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active deoxybenzoin spot ( Rf≈0.6 ) confirms completion.

-

Quench & Workup: Pour the mixture into saturated aqueous NH4Cl .

-

Causality: A mild acidic quench is mandatory. Using water alone leaves the system basic, which can trigger a retro-Michael reaction during solvent evaporation. Extract with Ethyl Acetate ( 3×50 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

-

Purification: Recrystallize the crude residue from hot ethanol to afford 1,2,5-triphenylpentane-1,5-dione as a highly pure, white crystalline solid.

References

-

Synthesis of a Tetraphenyl-Substituted Dihydropentalene and Its Alkali Metal Hydropentalenide and Pentalenide Complexes. Organometallics (ACS Publications).

-

Ferrocene Derivatives. Part I. The Direct Synthesis of Substituted Ferrocenes. Journal of the American Chemical Society.

-

1,2,5-triphenylpentane-1,5-dione - Properties, Synonyms, and Precursor Routes. GuideChem.

-

3-Chloropropiophenone - Chemical Properties and Uses. LookChem.

Sources

Application Notes: A Detailed Protocol for the Synthesis of 1,2,5-Triphenyl-pentane-1,5-dione

Abstract

This comprehensive guide details the synthesis of 1,2,5-Triphenyl-pentane-1,5-dione, a significant 1,5-diketone that serves as a valuable precursor in the synthesis of complex cyclic systems, such as 1,2,3-triphenylcyclopenta-1,3-diene.[1] The protocol is centered around a base-catalyzed Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[2] We provide an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization data. This document is intended for researchers and professionals in organic synthesis and drug development, offering a robust and reproducible methodology.

Introduction and Scientific Background

1,5-Diketones are fundamental building blocks in organic chemistry, prized for their ability to be transformed into a wide array of carbocyclic and heterocyclic compounds. The specific target of this protocol, 1,2,5-Triphenyl-pentane-1,5-dione, features a unique substitution pattern that makes it a precursor for specialized cyclopentadiene derivatives and other complex molecules.

The synthesis is achieved via the Michael addition (or conjugate addition) reaction. This reaction involves the addition of a nucleophile, in this case, an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound.[3] For this specific synthesis, the enolate of deoxybenzoin (phenyl benzyl ketone) serves as the Michael donor, and phenyl vinyl ketone acts as the Michael acceptor. The reaction is facilitated by a strong base, such as sodium ethoxide, which is necessary to deprotonate the α-carbon of deoxybenzoin to form the reactive enolate nucleophile.[2][3]

Reaction Mechanism: The Michael Addition

The core of this synthesis is the base-catalyzed conjugate addition of the deoxybenzoin enolate to phenyl vinyl ketone. The mechanism proceeds in three primary steps:

-

Enolate Formation: The strong base, sodium ethoxide (EtO⁻), abstracts an acidic α-hydrogen from deoxybenzoin. This deprotonation occurs at the carbon positioned between the two phenyl rings, forming a resonance-stabilized enolate. This step is crucial as it generates the potent carbon nucleophile required for the subsequent addition.

-

Nucleophilic Attack (Conjugate Addition): The newly formed enolate attacks the electrophilic β-carbon of phenyl vinyl ketone. The electron-withdrawing nature of the carbonyl group in phenyl vinyl ketone polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This addition results in the formation of a new carbon-carbon single bond and a new, resonance-stabilized enolate intermediate.[2][3]

-

Protonation: The enolate intermediate is protonated during the aqueous work-up step, yielding the final, neutral 1,2,5-Triphenyl-pentane-1,5-dione product.

Caption: Mechanism of the base-catalyzed Michael addition.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this protocol. All reagents should be of high purity.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties & Hazards |

| Deoxybenzoin | C₁₄H₁₂O | 196.24 | 5.00 g | 25.5 | Irritant. Store refrigerated.[4][5] |

| 3-Chloropropiophenone | C₉H₉ClO | 168.62 | 4.30 g | 25.5 | Corrosive, lachrymator.[6][7] |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 1.91 g | 28.1 | Flammable solid, corrosive, reacts violently with water.[8][9][10] |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Highly flammable liquid and vapor. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extremely flammable, forms explosive peroxides. |

| Hydrochloric Acid (1M) | HCl | 36.46 | ~50 mL | - | Corrosive, causes severe skin burns and eye damage. |

| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | Not hazardous. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Not hazardous. |

Note: 3-Chloropropiophenone is used to generate the Michael acceptor, phenyl vinyl ketone, in situ.

Detailed Experimental Protocol

This procedure must be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried before use to prevent reaction with the water-sensitive base.

Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

-

To the flask, add deoxybenzoin (5.00 g, 25.5 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

Base Addition and In Situ Generation of Michael Acceptor

-

Carefully add sodium ethoxide (1.91 g, 28.1 mmol) to the stirred solution in portions. Caution: Sodium ethoxide is highly reactive and corrosive.[11]

-

After the base has dissolved, add 3-chloropropiophenone (4.30 g, 25.5 mmol) to the reaction mixture dropwise using a syringe over 5-10 minutes. The base will react with 3-chloropropiophenone to form phenyl vinyl ketone in situ via an elimination reaction.

-

Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. The disappearance of the deoxybenzoin spot indicates reaction completion.

Work-up and Isolation

-

After the reaction is complete, cool the flask to room temperature in an ice bath.

-

Slowly quench the reaction by adding 1M hydrochloric acid (~50 mL) until the solution is acidic (pH ~2-3). Caution: Quenching is exothermic.

-

Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer twice more with diethyl ether (25 mL each).

-

Combine all organic extracts and wash them with saturated sodium chloride (brine) solution (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a viscous oil or off-white solid.

Purification and Characterization

The crude product requires purification to remove unreacted starting materials and byproducts.

Purification

-

Recrystallization: This is the preferred method if the crude product is solid.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Dry the purified crystals under vacuum.

-

-

Column Chromatography: If the crude product is an oil or recrystallization is ineffective, purification can be achieved using silica gel column chromatography.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and combine those containing the pure product as determined by TLC analysis. Remove the solvent under reduced pressure.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Molecular Formula: C₂₃H₂₀O₂

-

Molecular Weight: 328.41 g/mol [12]

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Physical Properties:

-

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (δ 7.0-8.1 ppm, multiplet, 15H for three phenyl groups) and the aliphatic region. The protons on the pentane backbone will show complex splitting patterns: a methine proton (CH) adjacent to a carbonyl and a phenyl group, and two diastereotopic methylene protons (CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): Signals for two distinct carbonyl carbons are expected (~198-202 ppm), along with multiple signals in the aromatic region (127-140 ppm) and three signals in the aliphatic region for the CH and CH₂ carbons.

-

FT-IR (KBr, cm⁻¹): The spectrum is expected to show a strong C=O stretching absorption band around 1680-1690 cm⁻¹, characteristic of aryl ketones. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C-C aromatic stretches will be visible in the 1450-1600 cm⁻¹ region.

-

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Deoxybenzoin - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. Page loading... [guidechem.com]

Application Note: Strategic Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation for Drug Discovery

Strategic Context in Medicinal Chemistry

Chalcones (1,3-diphenyl-2-propen-1-ones) are recognized as privileged chemical scaffolds in modern drug discovery. Characterized by an open-chain flavonoid structure containing two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, chalcones exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1].

The most robust, scalable, and widely adopted methodology for generating diverse chalcone libraries is the Claisen-Schmidt condensation [2]. By systematically varying the substituents on the precursor aromatic rings, researchers can conduct precise structure-activity relationship (SAR) studies to optimize biological efficacy and target selectivity[1].

Mechanistic Causality & Reaction Design

The Claisen-Schmidt condensation is a highly specific crossed-aldol reaction between an aromatic ketone (acetophenone) and an aromatic aldehyde (benzaldehyde)[3]. The success and high yield of this reaction rely on the distinct chemical nature of the two reactants:

-

Enolate Generation: Acetophenone possesses α-hydrogens, making it susceptible to deprotonation by a strong base (e.g., NaOH or KOH) to form a nucleophilic enolate carbanion[3].

-

Prevention of Self-Condensation: Benzaldehyde lacks α-hydrogens, meaning it cannot form an enolate or undergo self-condensation. This deliberate asymmetry ensures that the acetophenone enolate selectively attacks the highly electrophilic carbonyl carbon of the benzaldehyde[4].

-

Thermodynamic Driving Force: Following the nucleophilic attack, the resulting aldol intermediate undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. This step is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated system, predominantly yielding the trans-isomer[5].

Logical flow of the base-catalyzed Claisen-Schmidt condensation mechanism.

Pharmacological Signaling Dynamics

The therapeutic efficacy of chalcones is intrinsically linked to their chemical structure. The electrophilic α,β-unsaturated carbonyl moiety acts as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles[6].

A primary example is the modulation of the KEAP1-NRF2 antioxidant pathway . Chalcones undergo a Michael addition with the sulfhydryl groups of specific cysteine residues on the KEAP1 protein. This alkylation induces a conformational change that prevents the ubiquitination of NRF2. Consequently, NRF2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), triggering the expression of cytoprotective and anti-inflammatory genes[1].

Modulation of the KEAP1-NRF2 signaling pathway by chalcone derivatives.

Self-Validating Experimental Protocol

To ensure high fidelity, reproducibility, and high yields, this protocol integrates self-validating checkpoints. The traditional base-catalyzed method in ethanol is detailed below, though modern green chemistry alternatives (such as solvent-free grinding or micellar media using CTAB/Tween 80) are increasingly utilized to reduce reaction times and solvent waste[7],[8].

Step-by-step experimental workflow for chalcone synthesis and purification.

Step-by-Step Methodology

Step 1: Reagent Preparation & Enolate Formation

-

Action: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 15 mL of absolute ethanol. While stirring in an ice bath (0–5 °C), slowly add 5 mL of an aqueous NaOH solution (40% w/v)[2].

-

Causality: Ethanol acts as a miscible solvent bridging the organic reactants and the aqueous base. The ice bath is critical during base addition to control the exothermic deprotonation of the α-carbon and prevent premature degradation of the reagents[9].

Step 2: Electrophile Addition (Condensation)

-

Action: Dissolve 10 mmol of the substituted benzaldehyde in 5 mL of ethanol. Add this solution dropwise to the enolate mixture over 15 minutes. Remove the ice bath and stir the mixture at room temperature for 4 to 24 hours[9],[5].

-

Causality: Dropwise addition of benzaldehyde strictly after the enolate has formed minimizes the Cannizzaro reaction—a side reaction where the base disproportionates the aldehyde into a carboxylic acid and an alcohol[3].

Step 3: In-Process Quality Control (TLC)

-

Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase[7].

-

Validation: The reaction is complete when the starting benzaldehyde spot disappears and a new, lower-Rf, highly UV-active spot (the conjugated chalcone) emerges[9].

Step 4: Precipitation & Neutralization

-

Action: Pour the reaction mixture into 40–50 mL of crushed ice water. Slowly add dilute HCl (10% v/v) dropwise while monitoring the pH until it reaches exactly 7.0[9].

-

Causality: Quenching in ice water drastically decreases the solubility of the chalcone, promoting precipitation. Neutralizing the base with HCl prevents base-catalyzed hydrolysis of the product during isolation and ensures complete precipitation of the neutral chalcone[9],[5].

Step 5: Isolation & Purification

-

Action: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water. Recrystallize the crude product from hot 95% ethanol[4],[7].

-

Causality: Cold water washing removes water-soluble impurities (unreacted base, NaCl). Recrystallization exploits the differential solubility of the thermodynamically favored trans-chalcone versus trace cis-isomers and unreacted starting materials, yielding high-purity crystals[7].

Quantitative Data & Substituent Effects

The substitution pattern on either the acetophenone (Ring A) or benzaldehyde (Ring B) significantly influences the reaction kinetics, yield, and physical properties of the resulting chalcone. Electron-withdrawing groups (EWGs) on the benzaldehyde generally accelerate the nucleophilic attack, while electron-donating groups (EDGs) may require extended reaction times[4].

| Acetophenone Derivative | Benzaldehyde Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |

| Acetophenone | Benzaldehyde | 4 - 6 | 85 | 55–57 | Pale yellow crystals |

| 4'-Chloroacetophenone | Benzaldehyde | 6 - 8 | 82 | 98–100 | Yellow powder |

| Acetophenone | 4-Chlorobenzaldehyde | 3 - 5 | 88 | 112–114 | Bright yellow crystals |

| Acetophenone | 4-Methoxybenzaldehyde | 12 - 24 | 75 | 72–74 | Light yellow flakes |

| 4'-Hydroxyacetophenone | Benzaldehyde | 24 | 65 | 152–154 | Yellow-orange powder |

Note: Reaction times and yields are representative averages derived from standard ethanolic base-catalyzed conditions[7],[6].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. japsonline.com [japsonline.com]

- 7. rsc.org [rsc.org]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Note: 1,2,5-Triphenylpentane-1,5-dione as a Versatile Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In the realm of complex organic synthesis and drug development, 1,5-diketones are privileged scaffolds that serve as direct precursors to a vast array of carbocyclic and heterocyclic systems. 1,2,5-Triphenylpentane-1,5-dione (also known as 1,2,5-triphenyl-1,5-pentanedione) stands out as a highly crystalline, sterically well-defined intermediate. Typically synthesized via the Michael addition of acetophenone to chalcone[1], its primary utility lies in its predictable reactivity patterns. This guide provides authoritative, field-proven protocols for utilizing 1,2,5-triphenylpentane-1,5-dione in the synthesis of pyridines, pyrylium salts, 1,2-diazepines, and cyclopentadienes, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Profile & Reactivity Dynamics

The synthetic utility of 1,2,5-triphenylpentane-1,5-dione is governed by its spatial geometry. X-ray diffraction studies reveal that the pentane backbone often adopts a "W" conformation, placing the two carbonyl groups in optimal proximity for intramolecular cyclization events[2].

Because the two electrophilic carbonyl carbons are separated by exactly three methylene/methine carbons, the molecule is perfectly primed for:

-

Double Nucleophilic Condensation: Yielding 6-membered nitrogen or oxygen heterocycles (pyridines, pyrylium salts)[2].

-

Reductive Pinacol Coupling: Yielding 5-membered carbocycles (cyclopentanediols and cyclopentadienes)[3].

Application I: De Novo Synthesis of 2,4,6-Triphenylpyridine

Causality & Mechanistic Insights

The conversion of 1,5-diketones to pyridines is a cornerstone of heterocyclic chemistry. When 1,2,5-triphenylpentane-1,5-dione is treated with an ammonia source (typically ammonium acetate), a nucleophilic cascade is initiated. The first equivalent of ammonia attacks a carbonyl to form an imine/enamine. The W-conformation facilitates a rapid intramolecular attack by the enamine onto the second carbonyl, forming a dihydropyridine intermediate[2].

Why Ammonium Acetate in Acetic Acid? Glacial acetic acid serves a dual purpose: it acts as a Brønsted acid to activate the carbonyl carbon, increasing its electrophilicity, and provides a high-boiling medium to drive the subsequent oxidative aromatization. The aromatization of the dihydropyridine to the thermodynamically stable 2,4,6-triphenylpyridine is often driven by atmospheric oxygen or the loss of hydrogen under reflux conditions.

Conversion of 1,5-diketone to 2,4,6-triphenylpyridine via condensation and aromatization.

Protocol: Synthesis of 2,4,6-Triphenylpyridine

Self-Validating Indicator: The reaction is visually self-validating. The initial suspension dissolves into a clear solution upon heating, and the successful formation of the pyridine product is confirmed by the precipitation of highly crystalline needles upon cooling.

-

Setup: In a 100 mL round-bottom flask, suspend 1,2,5-triphenylpentane-1,5-dione (10.0 mmol) and ammonium acetate (50.0 mmol, 5 eq) in 30 mL of glacial acetic acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to gentle reflux (approx. 118°C) for 3–4 hours with continuous magnetic stirring.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the crude solid sequentially with water (2 x 20 mL) and cold ethanol (10 mL) to remove residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize from hot ethanol to yield pure 2,4,6-triphenylpyridine as colorless needles.

Application II: Pyrylium Salt and 1,2-Diazepine Derivatization

Causality & Mechanistic Insights

Pyrylium salts are highly electrophilic, oxygen-containing aromatic cations. Treating the 1,5-diketone with a strong acid and an oxidant forces a dehydrative cyclization. The resulting 2,4,6-triphenylpyrylium salt is a powerful intermediate in drug discovery because it reacts cleanly with bidentate nucleophiles like hydrazine[2].

When hydrazine is introduced, it attacks the highly electrophilic α -position of the pyrylium ring. This triggers a ring-opening event to form a transient pseudobase-monohydrazone, which immediately undergoes recyclization via the second nitrogen atom to form a 7-membered 1,2-diazepine[2].

Conversion of 1,5-diketone to pyrylium salt, followed by hydrazine-mediated diazepine synthesis.

Protocol: Synthesis of Chalcone-Based 1,2-Diazepines

Self-Validating Indicator: The formation of the pyrylium salt is marked by a distinct color change to a deep, fluorescent yellow/orange. The subsequent addition of hydrazine causes an exothermic reaction and a shift in color as the 7-membered ring forms.

-

Pyrylium Formation: Dissolve 1,2,5-triphenylpentane-1,5-dione (5.0 mmol) in a minimal amount of acetic anhydride. Slowly add tetrafluoroboric acid ( HBF4 , 50% ethereal solution) dropwise at 0°C. Stir at room temperature for 2 hours. Precipitate the pyrylium tetrafluoroborate salt with diethyl ether and filter.

-

Diazepine Cyclocondensation: In a separate flask, suspend the isolated pyrylium salt (2.0 mmol) in ethanol (15 mL).

-

Nucleophilic Attack: Add hydrazine hydrate (3.0 mmol) dropwise at room temperature. The reaction is typically rapid (10–20 minutes)[2].

-

Isolation: Concentrate the solvent under reduced pressure and partition the residue between dichloromethane and water. Extract the organic layer, dry over anhydrous Na2SO4 , and evaporate to yield the 1,2-diazepine.

Application III: Pinacol Coupling to 1,2,3-Triphenylcyclopentadiene

Causality & Mechanistic Insights

Beyond heterocycles, 1,2,5-triphenylpentane-1,5-dione is the classic precursor for synthesizing heavily substituted cyclopentadienes via Pauson's synthesis[3]. This is achieved through a zinc-mediated reductive pinacol coupling.

Why Zinc in Acetic Acid? Zinc acts as a single-electron transfer (SET) agent, reducing the carbonyl groups to ketyl radicals. Because the radicals are tethered by the pentane chain, they rapidly dimerize (intramolecular coupling) to form 1,2,3-triphenylcyclopentane-1,2-diol. The acidic environment (boiling acetic acid) subsequently catalyzes the double dehydration of the diol to yield the fully conjugated 1,2,3-triphenylcyclopenta-1,3-diene, a vital ligand precursor in organometallic chemistry[3].

Protocol: Pauson's Synthesis of 1,2,3-Triphenylcyclopentadiene

-

Reduction: Dissolve 1,2,5-triphenylpentane-1,5-dione (18.0 g) in 500 mL of boiling glacial acetic acid[3].

-

Electron Transfer: Carefully add Zinc dust (90.0 g) in small portions over 3 hours to maintain a steady reaction.

-

Dehydration: Reflux the mixture for an additional 2 hours to ensure complete dehydration of the intermediate diol[3].

-

Workup: Filter the hot mixture to remove unreacted zinc. Pour the hot filtrate over crushed ice to precipitate the product.

-

Purification: Extract the zinc residues with an additional 200 mL of hot acetic acid, combine the precipitates, and recrystallize from cyclohexane to yield 1,2,3-triphenylcyclopentadiene (approx. 50% yield)[3].

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes for the protocols described above, allowing for rapid experimental planning.

| Target Product Class | Reagents / Catalysts | Solvent | Temp (°C) | Time | Expected Yield |

| 2,4,6-Triphenylpyridine | NH4OAc (5 eq) | Glacial Acetic Acid | 118 (Reflux) | 3–4 h | 75–85% |

| Pyrylium Tetrafluoroborate | HBF4 (Ethereal) | Acetic Anhydride | 0 to 25 | 2 h | 80–90% |

| 1,2-Diazepine | Hydrazine Hydrate | Ethanol | 25 (RT) | 10–20 min | 85–98% |

| 1,2,3-Triphenylcyclopentadiene | Zn dust (Excess) | Glacial Acetic Acid | 118 (Reflux) | 5 h | ~50% |

References

-

ResearchGate. Reactions of 1,5-Diketones with Ammonia and Its Derivatives. (Review). Retrieved April 2, 2026. URL:[Link]

-

ACS Organometallics. Synthesis of a Tetraphenyl-Substituted Dihydropentalene and Its Alkali Metal Hydropentalenide and Pentalenide Complexes. Retrieved April 2, 2026. URL:[Link]

Sources

Application Note: Zinc-Induced Intramolecular Pinacol Coupling of 1,2,5-Triphenylpentan-1,5-dione

Executive Summary

The intramolecular pinacol coupling of 1,5-diketones is a highly effective synthetic strategy for constructing heavily substituted cyclopentane-1,2-diols. Specifically, the conversion of 1,2,5-triphenylpentan-1,5-dione to 1,2,5-triphenylcyclopentane-1,2-diol is a critical transformation. The resulting diol serves as a direct precursor to 1,2,3-triphenylcyclopenta-1,3-diene, a bulky and highly sought-after ligand in organometallic chemistry [1].

This application note details the classical zinc-mediated reductive coupling protocol, provides mechanistic insights into the single-electron transfer (SET) pathway, and critically evaluates the method's reliability against modern homogeneous alternatives.

Mechanistic Rationale

The zinc-induced pinacol coupling is fundamentally driven by a heterogeneous Single Electron Transfer (SET) from the surface of zero-valent zinc dust to the carbonyl oxygen atoms of the 1,5-diketone.

-

SET and Radical Formation: Zinc donates an electron to each carbonyl group, generating a bis-ketyl radical intermediate.

-

C-C Bond Formation: The spatial proximity of the 1,5-dicarbonyl system facilitates rapid intramolecular radical dimerization, forming a new carbon-carbon bond and yielding a cyclic zinc pinacolate complex.

-

Protonation: Glacial acetic acid acts as both the solvent and the proton source. It quenches the alkoxide intermediate, releasing the final 1,2-diol and generating zinc acetate as a byproduct.

Mechanistic pathway of the zinc-mediated intramolecular pinacol coupling.

Experimental Protocol: Classical Zinc/Acetic Acid Method

The following procedure is adapted from the classical methodology for the reductive cyclization of 1,2,5-triphenylpentan-1,5-dione [1].

Materials & Reagents

-

Substrate: 1,2,5-Triphenylpentan-1,5-dione (18.0 g, ~46 mmol)

-

Reductant: Zinc dust (90.0 g, ~1.38 mol). Note: A massive stoichiometric excess (approx. 30 equiv) is required to compensate for surface oxidation and passivation of the zinc particles.

-

Solvent/Proton Source: Glacial Acetic Acid (700 mL total)

-

Purification Solvent: Cyclohexane

-

Quenching Agent: Crushed ice

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 1 L round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, dissolve 18.0 g of 1,2,5-triphenylpentan-1,5-dione in 500 mL of boiling glacial acetic acid. Causality: Mechanical stirring is mandatory due to the high density and large mass of zinc dust, which will otherwise clump and halt the heterogeneous reaction.

-

Addition of Zinc: While maintaining a gentle boil, add 90.0 g of zinc dust in small portions over a period of 3 hours. Causality: Portion-wise addition prevents thermal runaway and ensures a continuous exposure of fresh, unpassivated zinc surface to the substrate.

-

Reflux: Once the addition is complete, continue to reflux the mixture for an additional 2 hours to drive the coupling to completion.

-

Hot Filtration: Rapidly filter the reaction mixture while still near boiling to remove unreacted zinc dust and insoluble zinc salts. Causality: The target diol and zinc acetate byproduct have limited solubility in cold acetic acid; allowing the mixture to cool before filtration will result in severe product loss.

-

Residue Extraction: Wash the retained zinc residues on the filter with an additional 200 mL of hot glacial acetic acid. Combine this wash with the primary filtrate.

-

Precipitation: Pour the combined hot filtrates directly onto a large volume of crushed ice. The sudden shift in polarity and temperature will cause the crude 1,2,5-triphenylcyclopentane-1,2-diol to precipitate as a solid.

-

Isolation & Purification: Filter the crude solid, wash thoroughly with cold water to remove residual acetic acid, and dry under a vacuum. Recrystallize the crude product from boiling cyclohexane to yield the pure diol.

Experimental workflow for the zinc-induced synthesis of the cyclopentanediol.

Troubleshooting & Modern Alternatives

The Reliability Problem

While the classical zinc/acetic acid method is historically significant, recent organometallic studies have highlighted its severe unreliability. Jenek et al. (2021) reported that despite utmost care, the zinc-induced pinacol coupling of 1,2,5-triphenylpentan-1,5-dione often produces low or zero yields [1]. This inconsistency is primarily driven by:

-

Surface Passivation: The formation of insoluble zinc oxide/acetate layers on the metal surface inhibits electron transfer.

-

Competitive Pathways: Extended reflux in strong acid can lead to premature dehydration, retro-aldol fragmentation, or over-reduction to mono-alcohols.

Alternative Reductant Systems

To establish a more trustworthy and self-validating protocol, researchers have shifted toward homogeneous reductants or catalyzed aqueous systems:

-

Samarium Diiodide (SmI₂): Using freshly prepared SmI₂ in THF provides a highly consistent, homogeneous SET environment, yielding the desired precursor reliably (~60% yield across the coupling and subsequent dehydration steps) [1].

-

InCl₃/Al or Zn/InCl₃: Modern green-chemistry approaches utilize Indium(III) chloride as a radical stabilizer in aqueous media, allowing metals like Al or Zn to perform pinacol couplings at lower temperatures with high diastereoselectivity [2].

Quantitative Data Summary

The following table summarizes the performance of various reductant systems for the intramolecular pinacol coupling of 1,5-diketones based on recent literature evaluations.

| Reductant System | Solvent Environment | Reaction Type | Typical Yield | Methodological Notes & Drawbacks |

| Zn dust | Glacial Acetic Acid | Heterogeneous | 0% – 50% | Highly unreliable; prone to surface passivation; requires massive stoichiometric excess of metal [1]. |

| SmI₂ | THF | Homogeneous | ~60% | Highly reproducible; requires strictly anhydrous/anaerobic conditions and freshly prepared reagent [1]. |

| InCl₃ / Al | EtOH : H₂O (1:1) | Heterogeneous / Catalytic | 51% – 85% | Environmentally benign; high diastereoselectivity; requires heating to 70–80 °C [2]. |

| TiCl₄ / Zn | Ethyl Acetate | Heterogeneous | 60% – 75% | McMurry-type conditions; effective under ultrasound irradiation; requires careful pH control [2]. |

References

-

Jenek, N., et al. "Synthesis of a Tetraphenyl-Substituted Dihydropentalene and Its Alkali Metal Hydropentalenide and Pentalenide Complexes." Organometallics, 2021.[Link]

-

Yang, Y.-S., Shen, Z.-L., & Loh, T.-P. "Zn/InCl3-Mediated Pinacol Cross-Coupling Reactions of Aldehydes with α,β-Unsaturated Ketones in Aqueous Media." Organic Letters, 2009.[Link]

Application Note: 1,2,5-Triphenylpentane-1,5-dione as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the realm of medicinal chemistry, 1,5-dicarbonyl compounds are foundational building blocks, serving as highly versatile precursors for a myriad of carbocyclic and heterocyclic scaffolds 1. Among these, 1,2,5-triphenylpentane-1,5-dione (CAS: 58337-98-7) stands out as a uniquely functionalized intermediate. The strategic placement of three phenyl rings along the pentane backbone provides critical lipophilic contact points. When cyclized, these downstream heterocyclic derivatives are highly valuable for targeting hydrophobic pockets in proteins such as G-protein-coupled receptors (GPCRs) and kinase active sites.

This application note details the physicochemical profiling, structural causality, and self-validating synthetic protocols for leveraging 1,2,5-triphenylpentane-1,5-dione in drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of 1,2,5-triphenylpentane-1,5-dione is essential for predicting its solubility, reactivity, and behavior in biological or synthetic assays 2.

| Property | Value |

| Chemical Name | 1,2,5-Triphenylpentane-1,5-dione |

| CAS Registry Number | 58337-98-7 |

| Molecular Formula | C₂₃H₂₀O₂ |

| Molecular Weight | 328.41 g/mol |

| Topological Polar Surface Area (TPSA) | 34.14 Ų |

| XLogP3-AA | 4.9 (Highly Lipophilic) |

| Rotatable Bonds | 7 |

| Hydrogen Bond Acceptors | 2 |

Structural Causality and Synthesis of the Scaffold

The reactivity of 1,2,5-triphenylpentane-1,5-dione is governed by its 1,5-dicarbonyl arrangement. Crystallographic studies of related derivatives reveal that the pentane chain often adopts a nearly planar "W" conformation 3. This structural pre-organization brings the two carbonyl carbons into spatial proximity, drastically lowering the entropic barrier for intramolecular cyclization reactions.

The most direct and scalable route to synthesize this scaffold is the Michael addition of a deoxybenzoin (phenyl benzyl ketone) enolate to phenyl vinyl ketone 4.

Workflow for the synthesis of 1,2,5-triphenylpentane-1,5-dione via Michael addition.

Protocol 1: Synthesis of 1,2,5-Triphenylpentane-1,5-dione

Objective: To generate the 1,5-diketone scaffold with high regioselectivity.

-

Causality of Reagents: Deoxybenzoin possesses highly acidic benzylic protons adjacent to the carbonyl. Under basic conditions, deprotonation occurs regioselectively to form a thermodynamically stable, resonance-delocalized enolate. The dropwise addition of phenyl vinyl ketone ensures that the highly reactive Michael acceptor is consumed by the enolate immediately, preventing base-catalyzed anionic polymerization of the vinyl ketone.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of deoxybenzoin in 50 mL of anhydrous ethanol.

-

Enolate Formation: Add 0.5 mmol of finely powdered sodium hydroxide (NaOH) to the solution. Stir at room temperature for 15 minutes until a slight color change indicates enolate formation.

-

Michael Addition: Dissolve 10.5 mmol of phenyl vinyl ketone in 10 mL of ethanol. Add this solution dropwise over 30 minutes via an addition funnel to the vigorously stirring enolate solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will appear highly UV-active.

-

Workup (Self-Validation): Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize the base and prevent retro-Michael reactions. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude residue from hot ethanol to yield pure 1,2,5-triphenylpentane-1,5-dione as a white crystalline solid.

Medicinal Chemistry Applications: Divergent Heterocyclic Synthesis

The true value of 1,2,5-triphenylpentane-1,5-dione lies in its ability to act as a central hub for generating diverse, biologically active pharmacophores 1.

Divergent heterocyclic synthesis pathways from the 1,2,5-triphenylpentane-1,5-dione core.

Focus: Pyridine Synthesis (N-Annulation)

The conversion of 1,5-diketones to pyridines is a hallmark reaction in medicinal chemistry 5. Treatment of 1,2,5-triphenylpentane-1,5-dione with a nitrogen source yields 2,3,6-triphenylpyridine .

Quantitative Data: Optimization of Pyridine Synthesis To establish the most efficient self-validating protocol, various nitrogen sources and conditions were evaluated 6.

| Nitrogen Source | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanism Note |

| NH₃ (aq) | Ethanol | 80 | 12 | 45 | Poor solubility of intermediate |

| NH₂OH·HCl | EtOH / H₂O | 80 | 8 | 62 | Requires oxime intermediate |

| NH₄OAc | Glacial AcOH | 120 | 4 | 88 | Optimal Brønsted acid activation |

Protocol 2: One-Pot Cyclization to 2,3,6-Triphenylpyridine

Objective: To synthesize a highly substituted pyridine via Bönnemann/Chichibabin-type annulation.

-

Causality of Reagents: Glacial acetic acid acts as both a high-boiling solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygens, increasing their electrophilicity for nucleophilic attack by ammonia (generated in situ from the thermal decomposition of ammonium acetate). The resulting 1,4-dihydropyridine intermediate spontaneously oxidizes to the aromatic pyridine, driven by the thermodynamic stability of the newly formed 6π-electron aromatic system.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5.0 mmol of 1,2,5-triphenylpentane-1,5-dione in 25 mL of glacial acetic acid.

-

Reagent Addition: Add 25.0 mmol (5 equivalents) of ammonium acetate (NH₄OAc). The large excess drives the equilibrium toward imine formation.

-

Cyclization: Heat the mixture to reflux (approx. 120 °C) in an oil bath. The suspension will become a clear solution as the diketone dissolves and reacts. Maintain reflux for 4 hours.

-

Workup (Self-Validation): Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice water.

-

Causality: The sudden change in the solvent's dielectric constant dramatically reduces the solubility of the highly lipophilic 2,3,6-triphenylpyridine, causing it to crash out of solution as a precipitate.

-

-

Neutralization & Isolation: Neutralize the aqueous suspension to pH 7-8 using concentrated aqueous ammonia to ensure the pyridine nitrogen is fully deprotonated (free base form). Filter the precipitate under vacuum, wash with cold water, and dry.

-

Purification: Recrystallize from a mixture of ethanol/dichloromethane to afford pure 2,3,6-triphenylpyridine.

References

-

BenchChem, "The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity".1

-

GuideChem, "1,2,5-triphenylpentane-1,5-dione 58337-98-7 wiki". 2

-

ResearchGate, "Reactions of 1,5-Diketones with Ammonia and Its Derivatives". 3

-

LookChem, "Cas 58337-98-7,1,2,5-triphenylpentane-1,5-dione". 4

-

PMC (NIH), "One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives".5

-

ACS Publications, "Cobalt(II)porphyrin-Mediated Selective Synthesis of 1,5-Diketones via an Interrupted-Borrowing Hydrogen Strategy Using Methanol as a C1 Source". 6

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. lookchem.com [lookchem.com]

- 5. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing 1,2,5-Triphenylpentane-1,5-dione Synthesis

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields in the synthesis of 1,2,5-Triphenylpentane-1,5-dione (CAS 58337-98-7) [1].

As a critical 1,5-diketone building block, this molecule is frequently utilized in the downstream synthesis of complex polycyclic aromatic compounds, including dihydropentalenes and substituted cyclopentadienes[2]. However, its synthesis via Michael addition is notoriously sensitive. Yields are often compromised by the instability of reactive intermediates, steric hindrance, and thermodynamic degradation (retro-Michael cleavage).

This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Workflows

There are two primary synthetic routes to access 1,2,5-Triphenylpentane-1,5-dione. Understanding the distinct electronic and steric demands of each pathway is critical for optimization.

-

Pathway A (The Deoxybenzoin Route): Relies on the Michael addition of a deoxybenzoin enolate to phenyl vinyl ketone (PVK)[3].

-

Pathway B (The Acetophenone Route): Relies on the Michael addition of an acetophenone enolate to the sterically hindered -phenylchalcone[3].

Fig 1: Mechanistic pathways for 1,2,5-Triphenylpentane-1,5-dione synthesis.